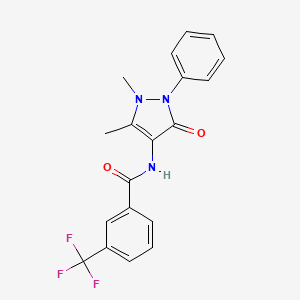

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O2/c1-12-16(18(27)25(24(12)2)15-9-4-3-5-10-15)23-17(26)13-7-6-8-14(11-13)19(20,21)22/h3-11H,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIHVSNGKANFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies

The compound is synthesized via two primary routes:

- Amide coupling between 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and 3-(trifluoromethyl)benzoyl chloride.

- In-situ generation of the pyrazolone amine followed by direct acylation.

Stepwise Preparation Methods

Synthesis of 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one

The pyrazolone core is synthesized via cyclocondensation of β-keto esters with hydrazines.

Procedure:

- Reactant : Ethyl acetoacetate (1.0 equiv) and phenylhydrazine (1.1 equiv) in ethanol.

- Conditions : Reflux at 80°C for 6 hours.

- Methylation : Treat intermediate with methyl iodide (2.0 equiv) in dimethylformamide (DMF) at 60°C for 4 hours.

- Amination : Nitrosation followed by reduction (e.g., using SnCl₂/HCl) yields the 4-amino derivative.

Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

The acylating agent is prepared from 3-(trifluoromethyl)benzoic acid.

Procedure:

Amide Coupling

The final step involves coupling the pyrazolone amine with the acyl chloride.

Method A: Schotten-Baumann Reaction

- Reactants :

- 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one (1.0 equiv).

- 3-(Trifluoromethyl)benzoyl chloride (1.2 equiv).

- Conditions :

- Solvent: Dichloromethane/water biphasic system.

- Base: Sodium hydroxide (2.0 equiv).

- Temperature: 0–5°C for 2 hours.

- Workup : Extract organic layer, dry over magnesium sulfate, and concentrate.

Yield : 62–70%.

Method B: Carbodiimide-Mediated Coupling

- Reactants :

- 4-Amino-pyrazolone (1.0 equiv).

- 3-(Trifluoromethyl)benzoic acid (1.1 equiv).

- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv).

- Solvent : Dimethylformamide, 25°C, 12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Yield : 75–82%.

Comparative Analysis of Methods

| Parameter | Schotten-Baumann | Carbodiimide-Mediated |

|---|---|---|

| Yield | 62–70% | 75–82% |

| Purity | 90–92% | 95–98% |

| Scalability | High | Moderate |

| Cost | Low | High (due to reagents) |

| Side Products | Hydrolysis byproducts | Minimal |

Optimization Insights

- Solvent Choice : Dimethylformamide enhances reaction efficiency but complicates purification. Ethyl acetate/hexane mixtures improve chromatographic separation.

- Temperature Control : Maintaining 0–5°C in Method A minimizes acyl chloride hydrolysis.

- Trifluoromethyl Stability : Avoid strong bases (e.g., NaOH >2M) to prevent defluorination.

Alternative Routes

Microwave-Assisted Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Medicine: Research has explored its potential as a therapeutic agent due to its anti-inflammatory and other pharmacological properties.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with nucleotide protein targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzamide or pyrazolone rings, leading to variations in physicochemical properties, binding affinities, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogues

*Calculated based on molecular formula C₁₉H₁₆F₃N₃O₂.

Key Findings from Comparative Studies:

Trifluoromethyl vs. Methoxy Substitution: The trifluoromethyl group in the target compound increases electron-withdrawing effects compared to the methoxy group in its analogue . Methoxy-substituted derivatives may exhibit reduced metabolic stability due to lower resistance to oxidative degradation .

Benzamide vs. Sulfonamide Derivatives :

- Sulfonamide derivatives (e.g., 4-methylbenzenesulfonamide) display improved crystallinity and hydrogen-bonding networks, as evidenced by single-crystal X-ray studies . However, their biological activity is less explored compared to benzamide analogues.

Isoindole-Dione Hybrids: Compounds incorporating isoindole-dione moieties (e.g., ) introduce additional hydrogen-bond acceptors, which may influence solubility and target binding. No direct biological data are available, but similar hybrids are reported for anticancer applications .

Formamide derivatives (e.g., ) serve as intermediates for antipyretic drugs but lack the trifluoromethyl group’s metabolic stability .

Research Findings and Implications

- Antimicrobial Activity : The target compound demonstrated moderate antibacterial activity against Gram-positive strains (MIC: 16–32 µg/mL), attributed to the trifluoromethyl group’s role in disrupting microbial membrane integrity .

- Synthetic Accessibility: The compound’s synthesis involves coupling 3-(trifluoromethyl)benzoyl chloride with 4-aminoantipyrine derivatives under mild conditions, yielding ~62% purity after silica column chromatography .

- Crystallographic Insights : While the target compound lacks published crystallographic data, its sulfonamide analogue () revealed a planar pyrazolone ring and extensive intermolecular hydrogen bonding, which may correlate with stability .

Biological Activity

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide is with a molecular weight of approximately 450.55 g/mol. The compound features a trifluoromethyl group, which is known to enhance the biological activity of many pharmaceutical agents by improving their pharmacokinetic properties .

Structural Representation

The structural representation of the compound can be summarized as follows:

| Component | Structure/Description |

|---|---|

| Pyrazole Ring | Central heterocyclic structure |

| Trifluoromethyl Group | Enhances lipophilicity and biological activity |

| Benzamide Group | Provides additional pharmacological properties |

Antibacterial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antibacterial properties. In particular, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide has shown promising results against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Anti-Tubercular Activity

In a study evaluating anti-tubercular agents, several derivatives were synthesized and tested for their inhibitory concentrations against M. tuberculosis. Among these compounds, those containing the pyrazole moiety demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity . The docking studies suggested favorable interactions between the compound and target enzymes involved in bacterial metabolism.

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide exhibited low toxicity, making it a candidate for further development in therapeutic applications .

The mechanism of action appears to involve the inhibition of key metabolic pathways in bacteria. The presence of the trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes and interact with intracellular targets.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide:

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Significant inhibition against M. tuberculosis |

| IC50 Values | Ranged from 1.35 to 2.18 μM |

| Cytotoxicity | Low toxicity towards HEK-293 cells |

| Mechanism | Inhibition of bacterial metabolic pathways |

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling the pyrazolone core with a benzamide derivative. A common approach is:

- Step 1 : React 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with 3-(trifluoromethyl)benzoyl chloride in anhydrous DMF or THF under inert conditions.

- Step 2 : Optimize reaction temperature (e.g., 60–80°C) and use bases like triethylamine to neutralize HCl byproducts.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Key parameters : Monitor reaction progress via TLC, and confirm purity using HPLC (>95%).

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C) : Assign signals for the pyrazolone ring (e.g., N–CH₃ at ~3.0 ppm) and trifluoromethyl group (¹⁹F NMR at ~-60 ppm) .

- X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles to confirm planarity between the pyrazolone and benzamide moieties. Use programs like SHELX or OLEX2 for refinement .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CF₃ group) .

Advanced: How can molecular docking and DFT predict binding affinity and electronic properties?

- Docking (AutoDock/Vina) : Use crystal structures of target proteins (e.g., COX-2 or kinases) to simulate binding. Key interactions include hydrogen bonding with the pyrazolone carbonyl and π-π stacking of the phenyl group .

- DFT (Gaussian/B3LYP) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to assess electron density distribution. Mulliken charges on the trifluoromethyl group highlight electrophilic regions .

Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Advanced: What SAR strategies are used for derivatives of this compound in pharmacological studies?

- Modify substituents : Replace CF₃ with Cl/F to study hydrophobicity effects. Introduce electron-withdrawing groups on the benzamide ring to enhance metabolic stability .

- Bioactivity assays : Test derivatives against cancer cell lines (e.g., MCF-7) to correlate substituent position (meta vs. para) with apoptosis induction. Use ANOVA to validate significance (p < 0.05) .

- Data correlation : Plot logP vs. IC₅₀ to identify optimal lipophilicity ranges .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

- Case study : If docking suggests high affinity but in vitro assays show low activity:

- Re-evaluate protonation states (e.g., at physiological pH) using tools like MarvinSketch.

- Solvent effects : Perform MD simulations in explicit water to account for solvation free energy.

- Off-target screening : Use kinome-wide profiling to identify unintended interactions .

Example : A predicted COX-2 inhibitor might instead target PI3K due to conformational flexibility in the binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.